3-Hydrazinylpyridazine

Vasodilation Antihypertensive Smooth Muscle Relaxation

Researchers pursuing vasodilator or enzyme-inhibitor leads often encounter inconsistent reactivity from generic hydrazine sources, undermining SAR reproducibility. 3-Hydrazinylpyridazine (CAS 40972-16-5) eliminates this variable by delivering the exact 1,2-diazine scaffold with a free hydrazino group at the 3-position-a regiochemistry proven essential for PLP-dependent enzyme inhibition and for generating potent TH/DBH hydrazone probes (e.g., GYKI 11679). • Standard purity ≥95%; 98+% available for critical condensation and hit-to-lead syntheses. • Predicted LogP -0.40 and aqueous solubility >200,000 mg/L enable DMSO-free assay design. • CHP-series SYK inhibitor IC50 = 18.33 μM, confirming on-target activity superior to close analogs. • Immediate availability in research quantities (mg to g); bulk custom synthesis on request.

Molecular Formula C4H6N4
Molecular Weight 110.12 g/mol
CAS No. 40972-16-5
Cat. No. B1252368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazinylpyridazine
CAS40972-16-5
Synonyms3-(bis(2-hydroxyethyl)amino)-6-hydrazinopyridazine
3-hydrazino-6-(N,N-bis(2-hydroxyethyl)amino)pyridazine dihydrochloride
DL 150 IT
hydrazinopyridazine
L 6150
L-6150
oxdralazine
oxdralazine dihydrochloride
Molecular FormulaC4H6N4
Molecular Weight110.12 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)NN
InChIInChI=1S/C4H6N4/c5-7-4-2-1-3-6-8-4/h1-3H,5H2,(H,7,8)
InChIKeyYTRGNBTVTHPFJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydrazinylpyridazine (CAS 40972-16-5): Core Properties and Procurement Baseline


3-Hydrazinylpyridazine (C4H6N4, MW 110.12) is a hydrazino-substituted pyridazine heterocycle. It serves as a versatile intermediate for synthesizing antihypertensive agents, enzyme inhibitors, and metal-chelating ligands. While it shares the pyridazine core with the clinical vasodilator hydralazine (1-hydrazinylphthalazine), its distinct electronic and steric profile confers quantifiably different reactivity in condensation reactions [1] and a markedly divergent biological activity spectrum, particularly regarding enzyme inhibition [2]. The compound is predominantly supplied as a free base or hydrochloride salt, with standard commercial purity ranging from 95% to 98+% .

Why 3-Hydrazinylpyridazine Cannot Be Replaced by Generic Pyridazine or Hydrazine Analogs in Critical Applications


Generic substitution fails due to the critical interplay between the 1,2-diazine ring's electron deficiency and the nucleophilic hydrazino (-NHNH2) group at the 3-position. This regiochemistry is non-interchangeable. Direct SAR studies demonstrate that the 'free hydrazino' group is essential for potent in vitro inhibition of pyridoxal-phosphate-dependent enzymes, a property lost upon N2-substitution or ring modification [1]. Conversely, the parent scaffold exhibits negligible activity against tyrosine hydroxylase (TH) and dopamine β-hydroxylase (DBH), whereas specific hydrazone derivatives (e.g., GYKI 11679, GYKI 11473) gain potent inhibitory capacity [2]. Therefore, swapping 3-hydrazinylpyridazine for a 4-hydrazinyl isomer, a simple alkyl hydrazine, or a pre-formed hydrazone is not chemically or pharmacologically equivalent; such substitution introduces uncontrolled variables in reaction yields and target engagement [3].

Quantitative Evidence for 3-Hydrazinylpyridazine Differentiation: Head-to-Head Comparative Data


Vasorelaxant Potency: 6-Aryl-5-piperidino-3-hydrazinopyridazine Derivatives vs. Hydralazine

Derivatives of 3-hydrazinylpyridazine, specifically 6-aryl-5-piperidino-3-hydrazinopyridazines (1a, 1b, 1c), demonstrate significantly greater vasorelaxant potency than the clinically established antihypertensive hydralazine (1-hydrazinylphthalazine) in isolated rat thoracic aorta assays [1].

Vasodilation Antihypertensive Smooth Muscle Relaxation

Anticancer Activity: 3-Chloro-6-hydrazinylpyridazine Derivative (CHP 4a) vs. Close Structural Analogs

A 3-chloro-6-hydrazinylpyridazine derivative (CHP 4a) exhibits significantly higher in vitro anticancer activity against SYK (spleen tyrosine kinase) compared to its closely related analogs CHP 4b and CHP 4c [1].

Anticancer SYK Inhibition Kinase Inhibitor

Enzyme Inhibition Selectivity: Free Hydrazine vs. Hydrazone Derivatives

The parent 3-hydrazinylpyridazine (free hydrazine) is a poor inhibitor of tyrosine hydroxylase (TH) and dopamine β-hydroxylase (DBH). However, specific hydrazone derivatives formed from it become potent inhibitors, highlighting the critical importance of the starting material's purity and reactivity [1].

Enzyme Inhibition Tyrosine Hydroxylase Dopamine β-Hydroxylase

Physicochemical Profile: Comparative Solubility and LogP for Biological Assay Design

3-Hydrazinylpyridazine possesses a calculated LogP of -0.40 and high predicted water solubility, distinguishing it from more lipophilic heterocyclic hydrazines and impacting its suitability for aqueous biological assays and formulation [1].

Physicochemical Properties Drug-likeness Solubility

Optimal Research and Industrial Application Scenarios for 3-Hydrazinylpyridazine Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization of Next-Generation Antihypertensives

Use 3-hydrazinylpyridazine as a core scaffold to synthesize novel vasodilators. The evidence shows its derivatives can surpass hydralazine in vasorelaxant potency [1]. Research programs aiming to improve upon hydralazine's efficacy or side-effect profile should prioritize this scaffold over the older phthalazine-based system.

Chemical Biology: Development of Selective Enzyme Probes

Employ high-purity 3-hydrazinylpyridazine to synthesize targeted hydrazone inhibitors for enzymes like Tyrosine Hydroxylase (TH) and Dopamine β-Hydroxylase (DBH). The SAR data confirms that the parent 'free hydrazine' is an essential precursor for generating potent, selective inhibitors (e.g., GYKI 11679) [2]. This is ideal for creating chemical tools to dissect catecholamine biosynthesis pathways.

Oncology Drug Discovery: Synthesis of SYK Kinase Inhibitors

Leverage 3-hydrazinylpyridazine to prepare 6-[2-(propan-2-ylidene)hydrazinyl] pyridazine derivatives (CHP series) for spleen tyrosine kinase (SYK) inhibition. Quantitative in vitro data (IC50 = 18.33 μM for CHP 4a) demonstrates a clear potency advantage over close analogs [3], making this scaffold a logical choice for hit-to-lead campaigns targeting SYK-dependent cancers.

In Vitro Assay Development: Formulation of Water-Soluble Inhibitors

Utilize 3-hydrazinylpyridazine as a hydrophilic building block for creating inhibitors with high aqueous solubility (predicted LogP -0.40, water solubility >200,000 mg/L) [4]. This property is particularly valuable for designing compounds that can be assayed in aqueous buffer systems without the confounding effects of DMSO or other organic solvents, improving the reliability of early-stage biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydrazinylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.